N~1~,N~1~,N~2~-Trimethylalaninamide

Description

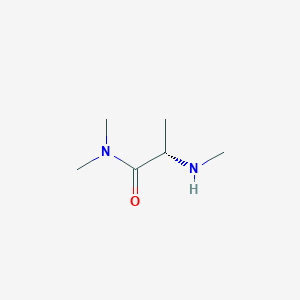

N¹,N¹,N²-Trimethylalaninamide is a methylated derivative of alaninamide, where three methyl groups are attached to the nitrogen atoms at positions 1 and 2 of the alanine backbone.

Properties

IUPAC Name |

(2S)-N,N-dimethyl-2-(methylamino)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(7-2)6(9)8(3)4/h5,7H,1-4H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUXWVNHMYQLQY-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~-Trimethylalaninamide typically involves the reaction of alanine with methylating agents under controlled conditions. One common method is the reaction of alanine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further methylated to yield the final product .

Industrial Production Methods

In an industrial setting, the production of N1,N~1~,N~2~-Trimethylalaninamide may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~-Trimethylalaninamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N~1~,N~1~,N~2~-Trimethylalaninamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N1,N~1~,N~2~-Trimethylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues

N-Methylalanine

- Structure: A mono-methylated derivative with a single methyl group on the α-amino group of alanine.

- CAS Number : 3913-67-5 .

- Properties: Classified as an α-amino acid derivative, it is less lipophilic than N¹,N¹,N²-Trimethylalaninamide.

- Applications : Used in peptide synthesis and as a biomarker in metabolomic studies .

N¹,N¹,N³-Trimethyl-β-alaninamide

- Structure : A trimethylated β-alaninamide with methyl groups at N¹ and N³ positions.

- CAS Number : 17268-50-7 .

- Key Difference : The β-carbon backbone and methylation at N³ (vs. N² in the target compound) alter its steric and electronic properties.

- Applications : Used in pharmaceutical intermediates, highlighting the role of methylation in drug design .

N,N,N-Trimethylethylenediamine

- Structure : A diamine with three methyl groups on the ethylenediamine backbone.

- CAS Number : 142-25-6 .

- Key Difference : A diamine rather than an alaninamide, but shares functional group methylation.

- Applications : Acts as a ligand in coordination chemistry and a precursor for surfactants .

Physicochemical and Functional Comparisons

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Properties |

|---|---|---|---|---|

| N¹,N¹,N²-Trimethylalaninamide | C₆H₁₄N₂O | 130.19 g/mol | Not Available | Higher lipophilicity; potential CNS activity |

| N-Methylalanine | C₄H₉NO₂ | 103.12 g/mol | 3913-67-5 | Water-soluble; biomarker applications |

| N¹,N¹,N³-Trimethyl-β-alaninamide | C₆H₁₄N₂O | 130.19 g/mol | 17268-50-7 | Enhanced stability; pharmaceutical intermediate |

| N,N,N-Trimethylethylenediamine | C₅H₁₄N₂ | 102.18 g/mol | 142-25-6 | High basicity; surfactant precursor |

Key Observations:

Methylation Position :

- N¹,N¹,N²-Trimethylalaninamide and N¹,N¹,N³-Trimethyl-β-alaninamide differ in methylation sites, leading to distinct steric effects and hydrogen-bonding capabilities.

- Methylation at N² (vs. N³) may influence interactions with biological targets, such as enzymes or receptors .

Functional Group Impact :

- The amide group in alaninamides confers hydrogen-bonding capacity, while ethylenediamine derivatives exhibit stronger basicity due to free amine groups .

Applications :

- Trimethylated compounds are prevalent in drug development due to improved membrane permeability. For example, N,N,N-Trimethylethylenediamine is used in synthesizing quaternary ammonium compounds .

Biological Activity

N~1~,N~1~,N~2~-Trimethylalaninamide (TMA) is a chemically modified derivative of alanine, characterized by the presence of three methyl groups attached to the nitrogen atoms. This unique structure imparts distinct biological activities, making it a compound of interest in various scientific fields.

The empirical formula for this compound is CHNO, with a molecular weight of 115.20 g/mol. The synthesis typically involves the methylation of alaninamide using methylating agents under controlled conditions, which may include solvents and catalysts to optimize yield and purity.

The biological activity of TMA is largely attributed to its interaction with specific molecular targets in biological systems. It can function as an enzyme inhibitor or activator, depending on the context. The mechanism involves binding to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to significant changes in metabolic pathways, impacting cellular functions.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : TMA has shown potential against various bacterial strains, indicating its usefulness as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that TMA may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Effects : Some studies indicate that TMA could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of TMA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N~1~,N~1~-Dimethylalaninamide | Two methyl groups on nitrogen | Moderate antimicrobial activity |

| N~1~,N~3~-Dimethyl-beta-alaninamide | One methyl group on one nitrogen | Limited anticancer properties |

| N~1~-Phenyl-beta-alaninamide | Phenyl group substitution | Enhanced neuroprotective effects |

The distinct methylation pattern of TMA contributes to its enhanced reactivity and biological activity compared to these related compounds.

Case Studies and Research Findings

Several case studies have explored the applications and effects of TMA:

- Case Study 1 : A study investigated the antimicrobial efficacy of TMA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as a therapeutic agent.

- Case Study 2 : Research on TMA's anticancer properties involved treating various cancer cell lines. The findings suggested that TMA inhibited cell proliferation and induced apoptosis, warranting further exploration into its mechanisms and potential clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.